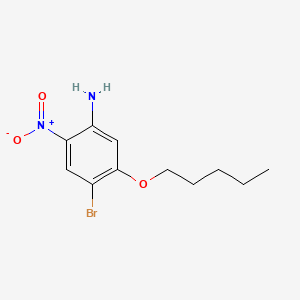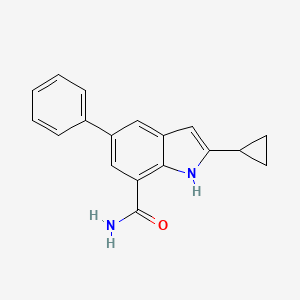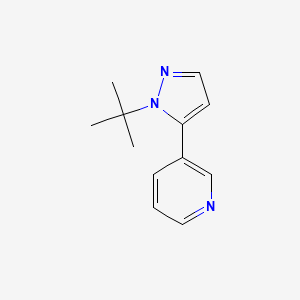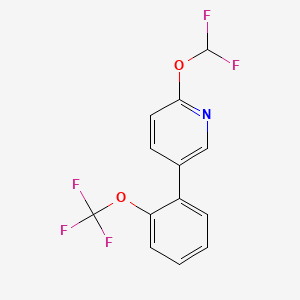
4-Bromo-2-nitro-5-(pentyloxy)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Bromo-2-nitro-5-(pentyloxy)aniline” is a chemical compound with the CAS Number: 1255574-52-7. It has a molecular weight of 303.16 . The IUPAC name for this compound is 4-bromo-2-nitro-5-(pentyloxy)phenylamine .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C11H15BrN2O3/c1-2-3-4-5-17-11-7-9(13)10(14(15)16)6-8(11)12/h6-7H,2-5,13H2,1H3 . This code provides a detailed description of the molecule’s structure. Physical and Chemical Properties Analysis
The compound has a molecular formula of C11H15BrN2O3 and an average mass of 303.152 Da . Unfortunately, other physical and chemical properties like solubility, melting point, etc., are not available in the retrieved data .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
4-Bromo-2-nitro-5-(pentyloxy)aniline is a compound of interest in the synthesis of complex molecules due to its reactive bromo and nitro groups. These groups make it a valuable intermediate in the production of polymers, dyes, pharmaceuticals, and materials for electronic applications. In research, its applications have spanned from the development of novel organic compounds to the exploration of its properties in materials science.
One application area includes the synthesis of polymers with potential for use in nonlinear optics. Schiff bases containing nitro groups, similar to this compound, have been synthesized for their electron-accepting capabilities, which are essential in the formation of polymers with desirable optical properties. Such materials are of interest for their potential applications in electronic and photonic devices due to their ability to alter light properties under electric fields (Bagheri & Entezami, 2002).
Catalysis and Chemical Reactions
The compound's structural features also facilitate its use in catalytic processes and chemical reactions. For instance, the bromo and nitro groups present in such molecules can participate in various chemical transformations, including coupling reactions, which are foundational in the synthesis of complex organic molecules. These reactions are crucial in the pharmaceutical industry for the creation of new drug molecules and in materials science for the development of new materials with specific properties.
In the field of catalysis, research has focused on the development of efficient catalysts for the hydrogenation of nitro compounds to anilines, a process of significant industrial importance. Studies involving compounds with structural similarities to this compound have demonstrated the potential for selective catalytic reduction of nitro groups under mild conditions, which is critical for the synthesis of anilines used in dyes, pharmaceuticals, and agrochemicals (Jiang & Zhang, 2016).
Material Science and Electronics
Moreover, the synthesis of novel electronic materials, such as electrochromic materials employing nitrotriphenylamine units, showcases the broader applicability of compounds with nitro and bromo functionalities. These materials exhibit unique properties, such as color change under electrical stimulus, making them suitable for applications in smart windows, displays, and optical devices. The structural versatility provided by compounds like this compound enables the design of materials with tailored properties for specific applications (Li et al., 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-bromo-2-nitro-5-pentoxyaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O3/c1-2-3-4-5-17-11-7-9(13)10(14(15)16)6-8(11)12/h6-7H,2-5,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHZWPVYCXDSWFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C(=C1)N)[N+](=O)[O-])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681494 |
Source


|
| Record name | 4-Bromo-2-nitro-5-(pentyloxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1255574-52-7 |
Source


|
| Record name | 4-Bromo-2-nitro-5-(pentyloxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[4-(4-Amino-phenyl)-pyrazol-1-YL]-1-morpholin-4-YL-ethanone](/img/structure/B572339.png)


![3-Methyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B572345.png)








![tert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B572359.png)

